molecular formula C18H11Br B14130517 1-((3-Bromophenyl)ethynyl)naphthalene

1-((3-Bromophenyl)ethynyl)naphthalene

Cat. No.: B14130517
M. Wt: 307.2 g/mol
InChI Key: XTOZAOYCMAJMHB-UHFFFAOYSA-N
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Description

1-((3-Bromophenyl)ethynyl)naphthalene is a naphthalene derivative functionalized with a 3-bromophenyl ethynyl group. The ethynyl linker (-C≡C-) bridges the naphthalene core and the brominated aromatic ring, creating a rigid, conjugated structure. The bromine atom at the meta position of the phenyl ring may enhance stability, alter solubility, and serve as a reactive site for further functionalization (e.g., cross-coupling reactions) .

Properties

Molecular Formula

C18H11Br

Molecular Weight

307.2 g/mol

IUPAC Name

1-[2-(3-bromophenyl)ethynyl]naphthalene

InChI

InChI=1S/C18H11Br/c19-17-9-3-5-14(13-17)11-12-16-8-4-7-15-6-1-2-10-18(15)16/h1-10,13H

InChI Key

XTOZAOYCMAJMHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-((3-Bromophenyl)ethynyl)naphthalene typically involves the following steps:

Chemical Reactions Analysis

1-((3-Bromophenyl)ethynyl)naphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1-((3-Bromophenyl)ethynyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3-Bromophenyl)ethynyl)naphthalene involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-(3-Bromophenyl)naphthalene

  • Structure : Lacks the ethynyl linker; bromophenyl group is directly attached to naphthalene.
  • Synthesis : Prepared via bromoethane-mediated bromination of 1,1-diarylethylenes .
  • Applications : Marketed for industrial applications (e.g., intermediates in organic electronics), with production data indicating scalability (2020–2025 capacity: 10–15 tons/year) .
  • Key Difference : Absence of the ethynyl group reduces conjugation, likely diminishing photophysical performance compared to ethynyl-linked derivatives.

TIPS(1,4-Bis((triisopropylsilyl)ethynyl))-naphthalene

  • Structure : Ethynyl groups at positions 1 and 4 of naphthalene, each protected by triisopropylsilyl (TIPS) groups.
  • Photophysics : Exhibits 20.5% TTA upconversion efficiency due to enhanced triplet-state lifetime and reduced steric hindrance .
  • Key Difference : The silyl groups improve solubility and stability but add steric bulk, whereas the bromophenyl group in 1-((3-Bromophenyl)ethynyl)naphthalene may introduce electronic effects (e.g., electron-withdrawing) without significant steric interference.

(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3)

  • Structure : Chalcone derivative with a 3-bromophenyl group and α,β-unsaturated ketone backbone.
  • Bioactivity : Demonstrates cytotoxic activity against MCF-7 breast cancer cells (IC50 = 42.22 μg/mL), attributed to halogen substitution enhancing electrophilicity and membrane permeability .
  • Key Difference : The chalcone core lacks the rigid ethynyl-naphthalene structure, leading to distinct electronic properties and reduced conjugation.

Physicochemical and Electronic Properties

Compound Conjugation Length Substituent Effects Solubility Key Applications
This compound Extended via ethynyl Electron-withdrawing Br, rigid structure Moderate (polar solvents) Organic electronics, TTA upconversion
2-(3-Bromophenyl)naphthalene Limited Br as halogen anchor Low (non-polar solvents) Industrial intermediates
TIPS-naphthalene Extended Steric TIPS groups, electron-donating High (non-polar solvents) Photovoltaics, sensors
C3 (Chalcone) Moderate (enone) Br enhances electrophilicity Low to moderate Anticancer agents

Photophysical Performance

  • TIPS-naphthalene : 20.5% TTA upconversion efficiency due to optimal triplet-state dynamics .
  • This compound : Expected lower efficiency than TIPS-naphthalene due to bromine-induced spin-orbit coupling, which may accelerate triplet-state decay.

Key Research Findings

Ethynyl Linker Superiority: Ethynyl-bridged naphthalenes (e.g., TIPS-naphthalene) outperform non-conjugated derivatives in photophysical applications due to enhanced π-conjugation .

Halogen Effects : Bromine substitution improves thermal stability and reactivity but may quench excited states in optoelectronic applications .

Synthetic Flexibility : Microwave-assisted methods (e.g., for chalcones) offer rapid, high-yield routes compared to traditional coupling reactions .

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